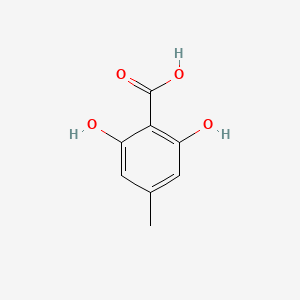

2,6-Dihydroxy-4-methylbenzoic acid

Vue d'ensemble

Description

2,6-Dihydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dihydroxy-4-methylbenzoic acid involves the carboxylation of resorcinol using carbon dioxide in the presence of a base. . The reaction mixture is then cooled, and the product is isolated by filtration and acidification.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic carboxylation processes. For example, the decarboxylase-catalyzed carboxylation of resorcinol using gaseous carbon dioxide in an aqueous triethanolamine phase has been demonstrated to yield high reaction efficiencies . This method involves in situ product removal to improve yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dihydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Biosynthesis of Secondary Metabolites

2,6-Dihydroxy-4-methylbenzoic acid is a precursor in the biosynthesis of various secondary metabolites in fungi and plants. It has been identified in the biosynthetic pathways of phenolic compounds which exhibit significant biological activities, including antimicrobial and antioxidant properties .

Case Study : Research on microbial biosynthetic gene clusters has shown that this compound is involved in producing phenazine compounds, which have applications in agriculture as biocontrol agents .

Pharmaceutical Development

This compound exhibits potential pharmacological properties, including anti-inflammatory and anticancer activities. Its derivatives are being explored for their efficacy against various diseases.

Case Study : A study highlighted the synthesis of novel derivatives of this compound that demonstrated enhanced anticancer activity compared to the parent compound .

Adsorbent-Based Downstream Processing

The compound has been utilized in the development of adsorbents for the purification of biochemicals. Its selective binding properties make it suitable for downstream processing in biotechnological applications.

Material Science

This compound is being investigated for its potential use in developing biodegradable materials due to its structural properties that can be modified to enhance material characteristics.

Research Insights

Recent studies have focused on improving the yield and selectivity of processes involving this compound through innovative methods such as integrated continuous processing and enzyme immobilization techniques .

Key Findings:

Mécanisme D'action

The mechanism of action of 2,6-Dihydroxy-4-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s ability to act as an antioxidant is attributed to its capacity to donate hydrogen atoms and neutralize free radicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dihydroxybenzoic acid

- 3,5-Dihydroxybenzoic acid

- 4-Hydroxy-3-methylbenzoic acid

Uniqueness

2,6-Dihydroxy-4-methylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Activité Biologique

2,6-Dihydroxy-4-methylbenzoic acid (DHMBA), also known as a derivative of dihydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H8O4

- Molecular Weight : 168.15 g/mol

- CAS Number : 480-67-1

Synthesis and Production

DHMBA can be synthesized through various methods, including enzymatic reactions and chemical synthesis. A notable method involves the decarboxylase-catalyzed synthesis from resorcinol, demonstrating effective yields and purity . Recent studies have highlighted the use of specific adsorbents to enhance the purification process during production, achieving up to 99.8% purity at lab scale .

Antioxidant Activity

DHMBA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. The radical scavenging activity was assessed using the DPPH assay, showing promising results with low IC50 values compared to standard antioxidants like ascorbic acid .

Anticancer Properties

Several studies have investigated the anticancer effects of DHMBA. For instance, compounds derived from the endophytic fungus Pestalotiopsis palmarum, which contains DHMBA moieties, displayed cytotoxicity against human tumor cell lines such as HeLa and A549. These findings suggest that DHMBA may play a role in the development of novel anticancer agents .

Antimicrobial Activity

DHMBA has demonstrated antimicrobial properties against various bacterial strains. Extracts containing DHMBA showed over 75% inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

The mechanisms by which DHMBA exerts its biological effects are multifaceted:

- Antioxidant Mechanism : By neutralizing free radicals, DHMBA protects cellular components from oxidative damage.

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

- Antimicrobial Mechanism : DHMBA disrupts bacterial cell membranes and inhibits essential metabolic pathways in bacteria.

Case Studies

- Study on Antioxidant Activity :

- Cytotoxicity Assessment :

- Antimicrobial Evaluation :

Propriétés

IUPAC Name |

2,6-dihydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZAVRDNSPUMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197387 | |

| Record name | gamma-Resorcylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-67-1 | |

| Record name | 2,6-Dihydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Resorcylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Resorcylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Dihydroxy-4-methylbenzoic acid in natural product synthesis?

A1: this compound serves as a crucial building block in the biosynthesis of various natural products with complex spiroketal architectures. Research indicates that fungi like Pestalotiopsis fici utilize this compound as a precursor in a Diels-Alder reaction cascade, leading to the formation of bioactive molecules such as Chloropestolides [, ]. These findings highlight the importance of this compound in generating structural diversity and complexity in natural product biosynthesis.

Q2: Can you elaborate on the adsorbent-based downstream processing of this compound?

A2: Researchers have successfully employed an adsorbent-based method for purifying this compound synthesized through enzymatic decarboxylation []. This approach utilizes a strong anion exchange resin (Dowex 1x2 in chloride form) which exhibits high affinity (>99%) for the compound, even in the presence of high bicarbonate concentrations. This method bypasses the need for complete bicarbonate removal and facilitates product recovery through an efficient adsorption-desorption cycle, ultimately yielding this compound with purities exceeding 99%.

Q3: How does the structure of this compound contribute to the formation of spiroketal compounds?

A3: The structure of this compound features a benzene ring with two hydroxyl groups and a methyl substituent. This arrangement, particularly the positioning of the hydroxyl groups, allows for its participation in Diels-Alder reactions with various dienes. As seen in the biosynthesis of Chloropestolides and Chloropupukeanolides, this compound reacts with dienes originating from chlorinated bicyclo[2.2.2]oct-2-en-5-one or tricyclo-[4.3.1.0(3, 7)]-decane units [, , ]. This reaction results in the formation of a spiroketal system, a characteristic structural motif in many of these natural products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.